Cct196969

Catalog No.
S548105
CAS No.
1163719-56-9
M.F
C27H24FN7O3
M. Wt
513.52
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cct196969

CAS Number

1163719-56-9

Product Name

Cct196969

IUPAC Name

1-(5-tert-butyl-2-phenylpyrazol-3-yl)-3-[2-fluoro-4-[(3-oxo-4H-pyrido[2,3-b]pyrazin-8-yl)oxy]phenyl]urea

Molecular Formula

C27H24FN7O3

Molecular Weight

513.52

InChI

InChI=1S/C27H24FN7O3/c1-27(2,3)21-14-22(35(34-21)16-7-5-4-6-8-16)32-26(37)31-19-10-9-17(13-18(19)28)38-20-11-12-29-25-24(20)30-15-23(36)33-25/h4-15H,1-3H3,(H,29,33,36)(H2,31,32,37)

InChI Key

KYYKGSDLXXKQCR-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C(=NC=C3)NC(=O)C=N4)F)C5=CC=CC=C5

Solubility

Soluble in DMSO, not in water

Synonyms

CCT196969; CCT-196969; CCT 196969.

Description

The exact mass of the compound Cct196969 is 513.19247 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inhibition of Multiple Signaling Pathways

  • Pan-RAF and SRC Family Kinase (SFK) Inhibitor: Unlike some BRAF inhibitors that only target specific mutations, CCT196969 acts as a pan-RAF inhibitor. This means it can target multiple proteins in the RAF family, including BRAF, CRAF, and RAF kinases, along with kinases in the SRC family []. This broader targeting strategy disrupts various cellular signaling pathways crucial for melanoma cell growth and survival [].

Effectiveness Against BRAF-Mutated Melanoma

  • Targeting Mutant BRAF: Mutations in the BRAF gene are prevalent in melanoma. CCT196969 demonstrates efficacy against melanoma cell lines harboring BRAF mutations, particularly BRAF V600E, a common mutation []. Studies show it inhibits BRAF activity at a lower concentration compared to other RAF kinases [].

Potential to Overcome BRAF Inhibitor Resistance

  • Overcoming Resistance: Melanoma can develop resistance to BRAF inhibitor therapy. Research suggests CCT196969 may be effective against BRAF inhibitor-resistant melanoma cells []. It achieves this by targeting additional signaling pathways besides the MAPK pathway typically targeted by BRAF inhibitors [].

CCT196969 is a small molecule compound classified as a pan-RAF inhibitor, primarily targeting the RAF family of kinases, which includes BRAF, CRAF, and ARAF. This compound was developed to overcome the limitations of earlier RAF inhibitors, particularly in the context of treating cancers with mutations in the BRAF gene, such as melanoma. CCT196969 shows promise in inhibiting both the wild-type and mutant forms of BRAF, thus providing a broader therapeutic window against various oncogenic signaling pathways associated with these kinases .

CCT196969 acts as a multi-kinase inhibitor, targeting RAF kinases (BRAF, CRAF) and SRC family kinases (SFKs) [, ]. These kinases are involved in the mitogen-activated protein kinase (MAPK) and STAT3 signaling pathways, which play a crucial role in cell proliferation, survival, and migration []. By inhibiting these kinases, CCT196969 disrupts these pathways, leading to the suppression of tumor cell growth and survival [].

Studies have shown that CCT196969 effectively reduces the phosphorylation of ERK, MEK, and STAT3 proteins, all key components of the MAPK and STAT3 pathways []. This suggests the compound disrupts signal transduction within these pathways, leading to anti-tumor effects.

CCT196969 functions by binding to the ATP-binding site of RAF kinases, thereby preventing their activation and subsequent downstream signaling through the MAPK pathway. This inhibition disrupts the phosphorylation cascade that leads to cell proliferation and survival. The compound has been shown to effectively inhibit ERK signaling in cells harboring RAS mutations, which is crucial for its anticancer activity .

In preclinical studies, CCT196969 has demonstrated significant biological activity against a range of cancer cell lines, particularly those with BRAF mutations. It has been observed to induce apoptosis and inhibit cell proliferation in melanoma models. Additionally, it appears to mitigate the paradoxical activation of the MAPK pathway that can occur with other RAF inhibitors, making it a potentially safer option for patients .

The synthesis of CCT196969 involves multi-step organic reactions that typically include:

  • Formation of key intermediates: Utilizing reactions such as amination or alkylation to create functionalized aromatic compounds.
  • Coupling reactions: Joining different molecular fragments through methods like Suzuki or Heck coupling.
  • Purification: Using chromatographic techniques to isolate the final product with high purity.

These methods ensure that CCT196969 is synthesized in a way that maintains its biological activity while allowing for scalability for further research and potential clinical use .

CCT196969 is primarily being explored for its applications in oncology, particularly for treating cancers with BRAF mutations. Its ability to inhibit both mutated and wild-type BRAF makes it a candidate for combination therapies aimed at enhancing treatment efficacy against resistant cancer forms. Furthermore, it is being studied for its potential use in other conditions where aberrant RAF signaling plays a role .

Studies have highlighted CCT196969's interactions with other signaling pathways beyond RAF. For instance, it has been shown to inhibit Src family kinases, which are implicated in tumor progression and metastasis. This dual inhibition may enhance its therapeutic effects by simultaneously targeting multiple pathways involved in cancer cell survival and proliferation .

CCT196969 can be compared with other pan-RAF inhibitors such as CCT241161 and Vemurafenib. Below is a comparison highlighting its uniqueness:

CompoundMechanismTarget SpecificityClinical Use
CCT196969Pan-RAF inhibitorWild-type and mutant BRAFMelanoma and other cancers
CCT241161Pan-RAF inhibitorSimilar to CCT196969Under investigation
VemurafenibBRAF inhibitorPrimarily mutant BRAF (V600E)Approved for melanoma

CCT196969 stands out due to its ability to inhibit both wild-type and mutant forms of BRAF without triggering paradoxical activation of the MAPK pathway, which is a common issue with other inhibitors like Vemurafenib .

Structural Identification and Nomenclature

IUPAC Name and Molecular Formula

CCT196969 is chemically designated as 1-(5-tert-butyl-2-phenylpyrazol-3-yl)-3-[2-fluoro-4-[(3-oxo-4H-pyrido[2,3-b]pyrazin-8-yl)oxy]phenyl]urea . Its molecular formula is C₂₇H₂₄FN₇O₃, with a molecular weight of 513.52 g/mol .

SMILES Notation and Canonical Representation

The canonical SMILES notation for CCT196969 is:
CC(C)(C)c1cc(NC(=O)Nc2ccc(Oc3ccnc4[nH]c(=O)cnc34)cc2F)n(n1)-c1ccccc1 .
This structure features a pyrazole core substituted with a tert-butyl group and a phenyl ring, connected via a urea linkage to a fluorophenyl group bearing a pyrido[2,3-b]pyrazin-8-yloxy moiety.

Crystallographic Data and Conformational Analysis

While specific crystallographic data for CCT196969 are not publicly available, structural insights into its binding interactions with RAF kinases have been inferred from related inhibitors. The compound stabilizes the αC-helix of BRAF in the OUT conformation, which is critical for inhibiting dimer-dependent activation of the kinase . This conformational preference aligns with its classification as a pan-RAF inhibitor that avoids paradoxical pathway activation .

Synthetic Routes and Modifications

Key Synthetic Intermediates and Reaction Mechanisms

CCT196969 is synthesized through a multi-step process involving:

  • Pyrazole Core Formation: A 5-tert-butyl-2-phenylpyrazole intermediate is prepared via cyclization reactions.
  • Urea Linkage Assembly: The pyrazole derivative is coupled to a 2-fluoro-4-[(3-oxo-4H-pyrido[2,3-b]pyrazin-8-yl)oxy]phenyl group using carbonylating agents (e.g., phosgene or triphosgene) .
  • Functional Group Optimization: The pyrido[2,3-b]pyrazine moiety is introduced via nucleophilic substitution or coupling reactions to enhance kinase-binding affinity .

Optimization Strategies for Yield and Purity

Patent documents reveal iterative modifications to improve synthetic efficiency:

  • Substituent Variation: Replacing the pyrazole’s phenyl group with electron-withdrawing fluorine atoms enhances metabolic stability .
  • Solubility Engineering: Incorporating oxygen-containing groups (e.g., ether linkages) balances lipophilicity and aqueous solubility for optimal bioavailability .

Physicochemical Properties

Solubility Profiles in Polar and Nonpolar Solvents

SolventSolubility (mg/mL)Key Observations
DMSO100Complete dissolution at 194.73 mM
EthanolInsolublePrecipitation observed
WaterInsolubleRequires sonication for dispersion

Data derived from TargetMol and StressMarq specifications .

Stability Under Thermal and Photolytic Conditions

  • Thermal Stability: Stable at -20°C for ≥3 years in powder form; decomposition occurs at elevated temperatures (>25°C) .
  • Photolytic Sensitivity: No specific data reported, but storage in amber vials is recommended to mitigate light-induced degradation risks.

Partition Coefficients and Ionization Constants

PropertyValue/StatusNotes
LogP (Octanol/Water)Not reportedEst. from structure: ~3.0–4.0
pKaNot reportedUrea and pyrazole groups may contribute to weak acidity

Molecular weight (513.52 g/mol) and formula (C₂₇H₂₄FN₇O₃) inferred from PubChem and patent data .

Pan-Rapidly Accelerated Fibrosarcoma Kinase Inhibition (B-Rapidly Accelerated Fibrosarcoma, B-Rapidly Accelerated Fibrosarcoma V600E, C-Rapidly Accelerated Fibrosarcoma)

CCT196969 demonstrates potent inhibitory activity against the Rapidly Accelerated Fibrosarcoma kinase family, with particular efficacy against both wild-type and mutant forms of B-Rapidly Accelerated Fibrosarcoma [1] [4]. The compound exhibits differential potency across Rapidly Accelerated Fibrosarcoma family members, with the most pronounced activity observed against C-Rapidly Accelerated Fibrosarcoma at 12 nanomolar, followed by B-Rapidly Accelerated Fibrosarcoma V600E at 40 nanomolar, and B-Rapidly Accelerated Fibrosarcoma at 100 nanomolar [3] [4] [5].

Table 1: CCT196969 Inhibitory Concentrations Against Rapidly Accelerated Fibrosarcoma Kinases

Target KinaseIC50 (nanomolar)Assay TypeReference
B-Rapidly Accelerated Fibrosarcoma100Biochemical [4]
B-Rapidly Accelerated Fibrosarcoma V600E40Biochemical [4]
C-Rapidly Accelerated Fibrosarcoma12Biochemical [4]

The compound's pan-Rapidly Accelerated Fibrosarcoma inhibitory profile distinguishes it from first-generation B-Rapidly Accelerated Fibrosarcoma selective inhibitors [4]. Mechanistic validation studies using Ba/F3 cells transformed with B-Rapidly Accelerated Fibrosarcoma V600E demonstrated that CCT196969 directly targets the kinase, as evidenced by the 753-fold reduction in activity against the gatekeeper mutant B-Rapidly Accelerated Fibrosarcoma T529N,V600E compared to B-Rapidly Accelerated Fibrosarcoma V600E [4]. This substantial decrease in potency against the gatekeeper mutant confirms that CCT196969 binds within the adenosine triphosphate-binding pocket of the kinase domain [4].

Src Family Kinase Selectivity and Potency

CCT196969 exhibits remarkable selectivity and potency against Src Family Kinases, with particularly strong activity against Src and Lymphocyte-specific protein tyrosine kinase [1] [3] [4]. The compound inhibits Src with an IC50 of 26 nanomolar and Lymphocyte-specific protein tyrosine kinase with an IC50 of 14 nanomolar [4] [5]. This dual targeting of Rapidly Accelerated Fibrosarcoma and Src Family Kinases represents a unique pharmacological profile among kinase inhibitors [4].

Table 2: CCT196969 Activity Against Src Family Kinases

Kinase TargetIC50 (nanomolar)Selectivity IndexBiological Significance
Src26HighResistance pathway targeting
Lymphocyte-specific protein tyrosine kinase14HighImmune signaling modulation

The compound's Src Family Kinase inhibitory activity is particularly relevant in the context of resistance mechanisms, as Src Family Kinases serve as mediators of receptor tyrosine kinase signaling that can drive resistance to B-Rapidly Accelerated Fibrosarcoma-selective inhibitors [4] [6]. In a comprehensive kinase selectivity panel of 63 kinases, CCT196969 demonstrated specificity for Rapidly Accelerated Fibrosarcoma, Src, Lymphocyte-specific protein tyrosine kinase, and p38 mitogen-activated protein kinases when tested at 1 micromolar concentration [3].

Off-Target Effects on p38 Mitogen-Activated Protein Kinase and Lymphocyte-specific protein tyrosine kinase

Beyond its primary targets, CCT196969 exhibits notable off-target activity against p38 mitogen-activated protein kinases and maintains its potent inhibition of Lymphocyte-specific protein tyrosine kinase [2] [3] [8]. The compound's interaction with p38 mitogen-activated protein kinase represents one of the few off-target effects observed in comprehensive kinase profiling studies [4]. This selectivity profile indicates that CCT196969 preferentially targets kinases involved in oncogenic signaling pathways while sparing most other cellular kinases [3].

The inhibition of Lymphocyte-specific protein tyrosine kinase, while contributing to the compound's Src Family Kinase activity profile, also represents a potential mechanism for immune system modulation [4]. Functional studies in melanoma brain metastasis cell lines demonstrated that CCT196969 treatment resulted in decreased expression of phosphorylated extracellular signal-regulated kinase, phosphorylated mitogen-activated protein kinase kinase, phosphorylated signal transducer and activator of transcription 3, and total signal transducer and activator of transcription 3 [7] [13].

Mechanistic Studies on Mitogen-Activated Protein Kinase Pathway Modulation

Allosteric Inhibition of Rapidly Accelerated Fibrosarcoma Dimerization

CCT196969 functions as a paradox-breaking Rapidly Accelerated Fibrosarcoma inhibitor through its ability to prevent the allosteric activation mechanisms that lead to Rapidly Accelerated Fibrosarcoma dimerization [4] [11] [12]. Unlike conventional B-Rapidly Accelerated Fibrosarcoma-selective inhibitors that stabilize the αC-helix in the "OUT" position, CCT196969 and related compounds demonstrate biochemical characteristics similar to αC-IN Rapidly Accelerated Fibrosarcoma inhibitors [11]. This conformational preference enables the compound to overcome the negative allostery that prevents effective inhibition of dimeric Rapidly Accelerated Fibrosarcoma complexes [11] [12].

The compound's mechanism involves targeting both protomers of Rapidly Accelerated Fibrosarcoma dimers, thereby circumventing the steric hindrance that occurs when conventional inhibitors bind to only one protomer of the dimer [11] [12]. Structural analysis indicates that CCT196969 likely stabilizes the regulatory spine configuration in a manner that allows dual occupancy of the dimer interface, preventing the paradoxical activation observed with first-generation inhibitors [11].

Suppression of Paradoxical Extracellular Signal-Regulated Kinase Activation

CCT196969 effectively suppresses paradoxical extracellular signal-regulated kinase activation, a critical limitation of first-generation B-Rapidly Accelerated Fibrosarcoma inhibitors [4] [11]. In cells harboring mutant RAS, conventional Rapidly Accelerated Fibrosarcoma inhibitors induce paradoxical activation of the mitogen-activated protein kinase kinase/extracellular signal-regulated kinase pathway through Rapidly Accelerated Fibrosarcoma dimerization and transactivation mechanisms [4] [12]. However, CCT196969 inhibits rather than activates mitogen-activated protein kinase kinase in NRAS mutant cells, demonstrating its paradox-breaking properties [4].

Table 3: Paradoxical Activation Comparison

Inhibitor TypeNRAS Mutant Cell ResponseMechanismPathway Effect
Conventional B-Rapidly Accelerated Fibrosarcoma InhibitorsParadoxical activationDimer transactivationIncreased extracellular signal-regulated kinase
CCT196969Pathway inhibitionDual protomer targetingDecreased extracellular signal-regulated kinase

The suppression of paradoxical activation extends to both B-Rapidly Accelerated Fibrosarcoma and NRAS mutant cellular contexts [4]. In contrast to PLX4720 and other selective inhibitors, CCT196969 maintains consistent pathway suppression across different oncogenic backgrounds, including cells with wild-type B-Rapidly Accelerated Fibrosarcoma but elevated RAS-GTP levels [4] [11].

Dual Targeting of RAS/Rapidly Accelerated Fibrosarcoma and Src Family Kinase Signaling Nodes

The dual targeting capability of CCT196969 addresses multiple resistance mechanisms simultaneously by inhibiting both RAS/Rapidly Accelerated Fibrosarcoma and Src Family Kinase signaling pathways [4] [6]. This comprehensive targeting strategy is particularly effective against tumors that have developed resistance through receptor tyrosine kinase upregulation, which signals through Src Family Kinases, or through acquired NRAS mutations, which signal through C-Rapidly Accelerated Fibrosarcoma [4].

Mechanistic studies demonstrate that CCT196969's equipotent activity against B-Rapidly Accelerated Fibrosarcoma V600E, C-Rapidly Accelerated Fibrosarcoma, and Src Family Kinases enables it to simultaneously target multiple nodes of oncogenic signaling [4] [6]. This multi-target approach prevents the compensatory activation of alternative pathways that commonly underlies resistance to single-target therapies [4]. The compound's ability to inhibit both monomeric B-Rapidly Accelerated Fibrosarcoma V600E and dimeric Rapidly Accelerated Fibrosarcoma complexes provides comprehensive coverage of different Rapidly Accelerated Fibrosarcoma activation states [4] [11].

Structural Basis of Adenosine Triphosphate-Binding Site Interactions

Molecular Docking with B-Rapidly Accelerated Fibrosarcoma V600E Kinase Domain

While crystallographic data for CCT196969 is not currently available, computational modeling and biochemical evidence provide insights into its binding mode within the B-Rapidly Accelerated Fibrosarcoma V600E kinase domain [11] [15]. The compound's biochemical profile suggests binding characteristics consistent with inhibitors that stabilize specific conformational states of the kinase domain [11]. Molecular docking studies using similar compounds indicate that the central heterocyclic rings likely occupy the adenine-binding region of the adenosine triphosphate-binding site [15] [16].

The binding interaction appears to involve the hinge region, specifically residues 530-535, which represents the critical contact zone for adenosine triphosphate-competitive inhibitors [15] [18]. The compound's ability to overcome gatekeeper mutations suggests a binding mode that extends beyond the immediate adenosine triphosphate-binding pocket into adjacent hydrophobic regions [4] [18]. This extended binding footprint likely contributes to the compound's selectivity profile and its ability to maintain activity against various Rapidly Accelerated Fibrosarcoma conformational states [11] [18].

Table 4: Predicted Binding Site Interactions

Binding RegionInteraction TypeStructural ElementFunctional Consequence
Hinge RegionHydrogen bondingResidues 530-535Adenosine triphosphate competition
Hydrophobic PocketVan der WaalsAdjacent to DFG motifExtended selectivity
Allosteric SiteConformationalαC-helix interfaceParadox prevention

Role of DFG Motif and αC-Helix in Inhibitor Binding

The DFG motif and αC-helix positioning play crucial roles in determining CCT196969's binding affinity and functional effects [17] [18] [21]. The compound appears to recognize and stabilize specific conformational states of these regulatory elements, which is critical for its paradox-breaking activity [11] [12]. The DFG motif, comprising Asp-Phe-Gly residues at positions 594-596, can adopt multiple conformations that significantly impact inhibitor binding and kinase activity [18] [21].

CCT196969's binding likely involves stabilization of the DFG motif in a configuration that permits dual protomer occupancy in Rapidly Accelerated Fibrosarcoma dimers [11] [12]. The αC-helix position, particularly the critical R506 residue, determines the compound's ability to prevent paradoxical activation [11]. Inhibitors that stabilize R506 in a position closer to the "IN" conformation demonstrate reduced paradoxical activation while maintaining effective inhibition of dimeric Rapidly Accelerated Fibrosarcoma [11].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.2

Exact Mass

513.19247

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Girotti MR, Lopes F, Preece N, Niculescu-Duvaz D, Zambon A, Davies L, Whittaker S, Saturno G, Viros A, Pedersen M, Suijkerbuijk BM, Menard D, McLeary R, Johnson L, Fish L, Ejiama S, Sanchez-Laorden B, Hohloch J, Carragher N, Macleod K, Ashton G, Marusiak AA, Fusi A, Brognard J, Frame M, Lorigan P, Marais R, Springer C. Paradox-breaking RAF inhibitors that also target SRC are effective in drug-resistant BRAF mutant melanoma. Cancer Cell. 2015 Jan 12;27(1):85-96. doi: 10.1016/j.ccell.2014.11.006. Epub 2014 Dec 11. PubMed PMID: 25500121; PubMed Central PMCID: PMC4297292.

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